molecular formula C14H20N4O4 B2580300 N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034232-17-0

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2580300
CAS No.: 2034232-17-0
M. Wt: 308.338
InChI Key: MJVZLFANLRDSJF-UHFFFAOYSA-N
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Description

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a methoxypyrazine moiety linked to a piperidine ring through an oxoethyl bridge, and an acetamide group.

Preparation Methods

The synthesis of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps:

    Formation of the Methoxypyrazine Moiety: This step involves the synthesis of 3-methoxypyrazine through the reaction of pyrazine with methanol in the presence of a catalyst.

    Coupling with Piperidine: The methoxypyrazine is then coupled with piperidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Introduction of the Oxoethyl Bridge: The intermediate compound is reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl bridge.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxypyrazine moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxide derivatives.

    Reduction: The oxoethyl bridge can be reduced to an ethyl bridge using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium azide can replace the methoxy group with an azido group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its interaction with specific receptors in the brain.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with molecular targets such as neurotransmitter receptors. The methoxypyrazine moiety is believed to play a key role in binding to these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in changes in neurotransmitter release and receptor sensitivity, which are important for its potential therapeutic effects.

Comparison with Similar Compounds

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can be compared with similar compounds such as:

    (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone: This compound shares a similar structure but has a pyridinyl group instead of an acetamide group, which may result in different biological activities and applications.

    (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone:

    (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: The presence of a methylthiophene group in this compound can affect its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is known for its biological activity.
  • Methoxypyrazine Moiety : This component is associated with various interactions in biological systems.
  • Acetamide Group : Contributes to the compound's solubility and bioavailability.

The molecular formula is C15H20N4O3C_{15}H_{20}N_4O_3 with a molecular weight of approximately 346.41 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity, making it a candidate for further derivatization and functionalization in drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Methoxypyrazine Group : This step often requires coupling reagents to facilitate ether formation.
  • Acetylation : The final step introduces the acetamide group, completing the synthesis.

This compound interacts with specific molecular targets, such as:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to receptors may influence various signaling pathways.

The exact mechanisms are still under investigation, but preliminary results suggest potential applications in treating conditions like cancer and neurological disorders due to its ability to modulate critical biological pathways.

Case Studies and Research Findings

  • Antibacterial and Antifungal Activity :
    • Similar compounds have shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
    • The methoxypyrazine moiety is believed to enhance interactions with microbial targets, suggesting that this compound may exhibit similar or enhanced activities.
  • Neuropharmacological Potential :
    • Compounds featuring piperidine derivatives have been evaluated for their effects on neurotransmitter systems, indicating potential use in treating neurodegenerative diseases .
    • The compound's structure may allow it to cross the blood-brain barrier effectively, enhancing its therapeutic potential for central nervous system disorders.

Comparative Analysis

To understand its unique properties better, a comparative analysis with structurally similar compounds can be helpful:

Compound NameMolecular FormulaKey Features
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanoneC16H19N4OSC_{16}H_{19}N_4OSContains a thiophene ring; potential different biological activity
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanoneC17H24N4OC_{17}H_{24}N_4OIncorporates a piperazine moiety; may exhibit enhanced CNS activity
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanoneC16H21N4O3C_{16}H_{21}N_4O_3Features different pyrazine substitution; may target different pathways

Properties

IUPAC Name

N-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-10(19)17-8-12(20)18-7-3-4-11(9-18)22-14-13(21-2)15-5-6-16-14/h5-6,11H,3-4,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVZLFANLRDSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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